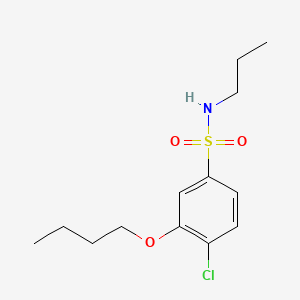![molecular formula C23H24N4O5 B2977707 5-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775380-33-0](/img/structure/B2977707.png)
5-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” is a complex organic molecule. It contains several functional groups, including a benzodioxol group, a piperidine ring, and a triazolone ring .
Chemical Reactions Analysis
Again, without specific information on this compound, it’s hard to predict its reactivity. The presence of the benzodioxol group, piperidine ring, and triazolone ring suggest that it might undergo reactions typical of these functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available from the current information. Typically, these properties would include things like melting point, boiling point, solubility, and stability .Scientific Research Applications
Molecular Stability and Anti-Cancer Properties
- The molecular stability, conformational analysis, and potential anti-cancer properties of benzimidazole derivatives that share structural similarities with the compound have been explored. These derivatives have shown promising results in molecular docking studies, indicating their potential as EGFR inhibitors in cancer treatment (Karayel, 2021).
Antimicrobial Applications
- New derivatives of 1,2,4-triazole have been synthesized and demonstrated to possess antimicrobial activities against various microorganisms. This suggests that compounds with a similar triazole structure could be used in the development of new antimicrobial agents (Bektaş et al., 2007).
Synthesis and Protection of Amino Acids
- Studies on the synthesis of benzotriazole derivatives, including methods for the protection of amino acids, highlight the chemical utility and versatility of compounds with similar structural features. These findings are relevant for peptide synthesis and the development of pharmaceuticals (Katritzky et al., 1997).
Enhancement of Long-Term Potentiation
- An experimental drug structurally related to the compound of interest has been tested for its effects on long-term potentiation in the hippocampus, suggesting potential applications in enhancing memory and cognitive functions (Stäubli et al., 1994).
Novel Anticancer Agents
- The synthesis and evaluation of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives for their anticancer activity against a panel of cancer cell lines further illustrate the potential pharmaceutical applications of compounds with similar structural motifs (Bekircan et al., 2008).
properties
IUPAC Name |
3-[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c1-30-18-5-2-15(3-6-18)13-27-21(24-25-23(27)29)16-8-10-26(11-9-16)22(28)17-4-7-19-20(12-17)32-14-31-19/h2-7,12,16H,8-11,13-14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGXNJUIZMRHRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

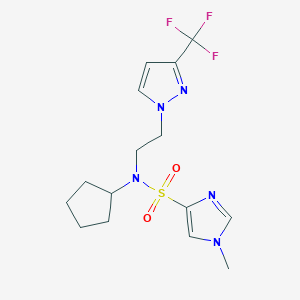
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-fluorophenyl)propan-2-yl]amino}acetamide](/img/structure/B2977626.png)
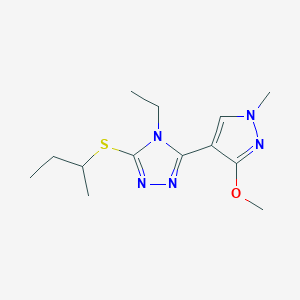
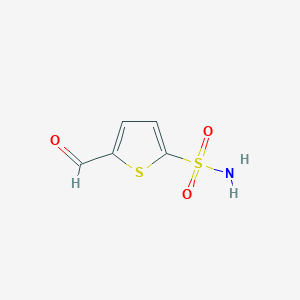
![(NZ)-N-[1-[5-[4-(4-methoxyphenyl)piperazin-1-yl]thiophen-2-yl]ethylidene]hydroxylamine](/img/structure/B2977629.png)


![benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/no-structure.png)
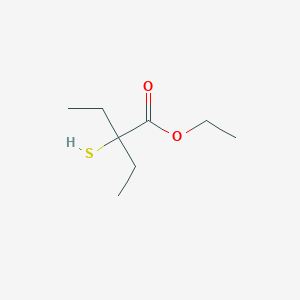
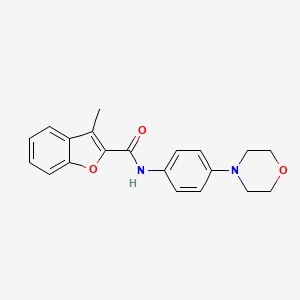
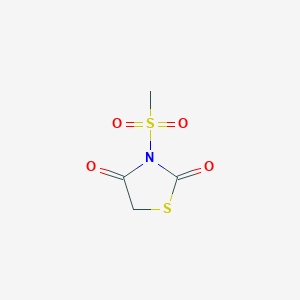
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-ethoxybenzamide hydrochloride](/img/structure/B2977644.png)
